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Compound of Interest

Compound Name: Diethyl methyl malonate

Cat. No.: B8451518

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl
methyl malonate (CAS No. 609-08-5), a key reagent in organic synthesis. This document
details the compound's characteristic signatures in Nuclear Magnetic Resonance (NMR),
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is
intended to aid in the identification, characterization, and quality control of diethyl methyl
malonate in research and development settings.

Physicochemical Properties

Property Value Reference
Molecular Formula CsH1404 [1]
Molecular Weight 174.19 g/mol [1]
Appearance Clear, colorless liquid [1]
Boiling Point 198-199 °C [2]
Density 1.013 g/cm3 [1]
Refractive Index 1.413-1.415 [3]

Spectroscopic Data
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The following tables summarize the key spectroscopic data for diethyl methyl malonate.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Diethyl Methyl Malonate

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~4.20 Quartet 4H -OCH2CHs
~3.36 Quartet 1H -CH(CH3)-
~1.30 Doublet 3H -CH(CH?3)-
~1.28 Triplet 6H -OCH2CHs

Note: Data obtained in CDCIs. Chemical shifts are referenced to tetramethylsilane (TMS). Data
sourced from multiple publicly available spectra.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectroscopic Data for Diethyl Methyl Malonate

Chemical Shift (8) ppm Assignment
~168 C=0 (Ester)
~61 -OCH2CHs
~49 -CH(CH3)-
~14 -OCH2CHs
~13 -CH(CH3)-

Note: Data obtained in CDCls. Chemical shifts are referenced to the solvent peak. Data
sourced from multiple publicly available spectra.[1]

Infrared (IR) Spectroscopy
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Table 3: Key IR Absorption Bands for Diethyl Methyl Malonate

Wavenumber (cm~?) Intensity Assignment
~2980 Strong C-H stretch (alkane)
~1735 Strong C=0 stretch (ester)
~1260 Strong C-O stretch (ester)
~1150 Strong C-0 stretch (ester)

Note: Data typically acquired as a neat liquid film.[4]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for Diethyl Methyl Malonate (Electron lonization)

m/z Relative Intensity Assignment

174 Moderate [M]* (Molecular lon)
129 High [M - OCH2CHs]*
101 Moderate [M - COOCH2CHs]*
73 High [COOCH2CHs]*

29 High [CH2CH3]*

Note: Fragmentation patterns can vary slightly depending on the instrument and conditions.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy (*H
and *3C)
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Obijective: To determine the chemical structure and purity of diethyl methyl malonate.
Methodology:

o Sample Preparation: A solution of diethyl methyl malonate is prepared by dissolving
approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent, typically
chloroform-d (CDCIs), within a 5 mm NMR tube.[5] The use of a deuterated solvent is crucial
to avoid large solvent signals in the H NMR spectrum.[6]

e Instrument Setup:
o The NMR spectrometer is tuned to the appropriate frequencies for *H and *3C nuclei.

o The sample is placed in the magnet, and the magnetic field is "locked" onto the deuterium
signal of the solvent to ensure field stability.

o The magnetic field homogeneity is optimized through a process called "shimming" to
obtain sharp, well-resolved peaks.[5]

e 1H NMR Data Acquisition:
o A standard single-pulse experiment is typically used.

o Parameters such as the pulse angle (e.g., 30-90 degrees), acquisition time (typically 2-4
seconds), and relaxation delay (1-5 seconds) are set.

o A number of scans (e.g., 8-16) are acquired and averaged to improve the signal-to-noise
ratio.

e 13C NMR Data Acquisition:

o A proton-decoupled experiment is most commonly used to simplify the spectrum and
enhance sensitivity through the Nuclear Overhauser Effect (NOE).[7][8]

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 or more) and
a longer total acquisition time are generally required compared to *H NMR.[7]

o Arelaxation delay of 2-5 seconds is typically employed.
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» Data Processing:

[¢]

The acquired free induction decay (FID) is Fourier transformed to generate the frequency-
domain spectrum.

The spectrum is phased to ensure all peaks are in the absorptive mode.

The baseline is corrected to be flat.

The chemical shifts are referenced to the residual solvent peak (e.g., 7.26 ppm for CDCls
in 1H NMR; 77.16 ppm for CDCls in 33C NMR) or an internal standard like tetramethylsilane
(TMS).

For *H NMR, the peaks are integrated to determine the relative ratios of different protons.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in diethyl methyl malonate.

Methodology:

o Sample Preparation: As diethyl methyl malonate is a liquid, a small drop is placed directly

onto the ATR crystal (e.g., diamond or zinc selenide).[9][10] No further sample preparation is

typically required.

e Instrument Setup:

o

o

The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from
atmospheric water and carbon dioxide.

A background spectrum of the clean, empty ATR crystal is collected.[11] This is essential
to subtract any signals from the instrument or the environment.

o Data Acquisition:

o

The sample is placed on the ATR crystal, ensuring good contact.
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o The infrared spectrum is recorded, typically by co-adding multiple scans (e.g., 16-32) to
improve the signal-to-noise ratio.[11] The typical spectral range is 4000-400 cm~1,[10]

» Data Processing:
o The background spectrum is automatically subtracted from the sample spectrum.

o The resulting spectrum displays absorbance or transmittance as a function of
wavenumber (cm™1).

o The characteristic absorption bands corresponding to specific functional groups are
identified.

Electron lonization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of diethyl methyl
malonate.

Methodology:
e Sample Introduction:

o For a volatile liquid like diethyl methyl malonate, the sample is typically introduced into
the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.[12]
[13]

o If using a GC, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or
ethyl acetate) is injected. The GC separates the components of the mixture before they
enter the mass spectrometer.

o For direct insertion, a small amount of the neat liquid is placed in a capillary tube which is
then inserted into the ion source and heated to vaporize the sample.[13]

e |onization:

o In the ion source, the gaseous sample molecules are bombarded with a high-energy
electron beam (typically 70 eV).[12][14]
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o This causes the ejection of an electron from the molecule, forming a positively charged
molecular ion ([M]*). The high energy also leads to fragmentation of the molecular ion into
smaller, characteristic fragment ions.[15]

e Mass Analysis:

o The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o Detection and Data Processing:

o The separated ions are detected, and a mass spectrum is generated, which is a plot of
relative ion abundance versus m/z.

o The molecular ion peak is identified to determine the molecular weight of the compound.
o The fragmentation pattern is analyzed to provide structural information.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like diethyl methyl malonate.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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